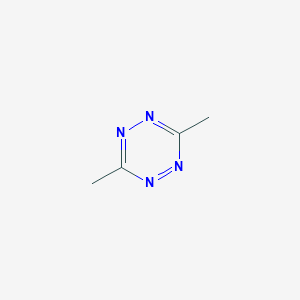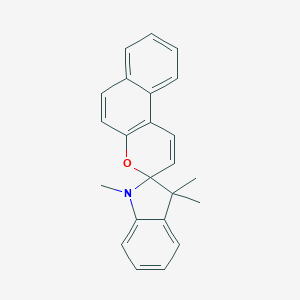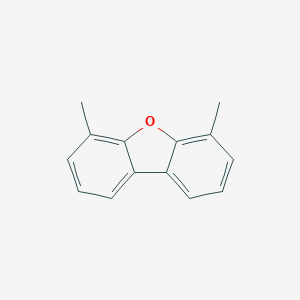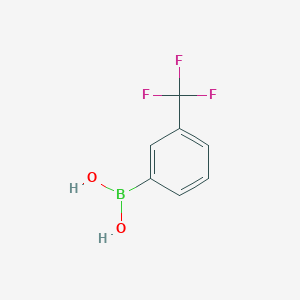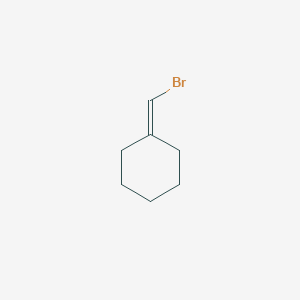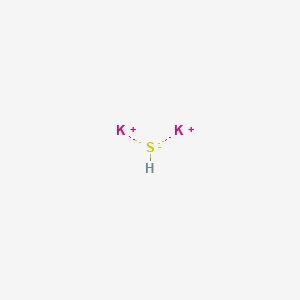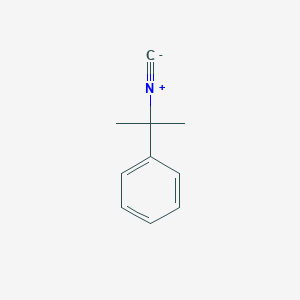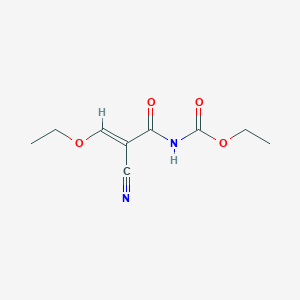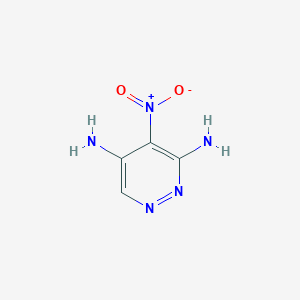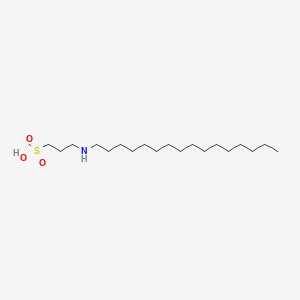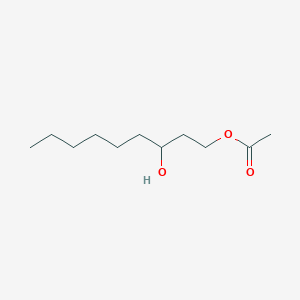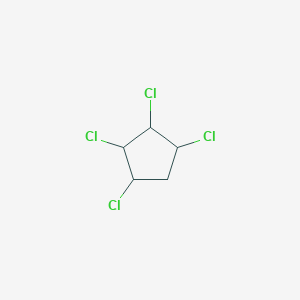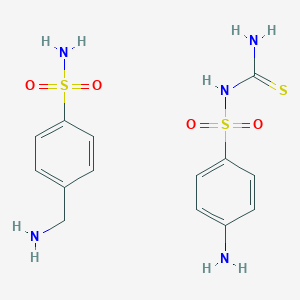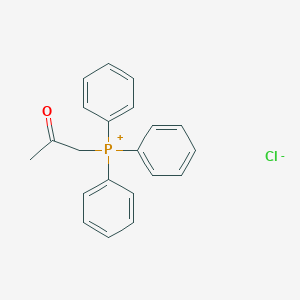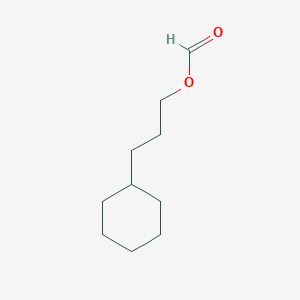
Cyclohexylpropyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylpropyl formate (CPF) is an organic compound that has gained significant attention in recent years due to its potential applications in the field of medicine and drug development. CPF is a clear, colorless liquid with a characteristic fruity odor and is commonly used as a flavoring agent in the food industry. However, its unique chemical properties have also made it a promising candidate for use in scientific research.
Mechanism Of Action
Cyclohexylpropyl formate works by inhibiting the activity of certain enzymes and proteins in the body, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, which are important for the proper functioning of the nervous system. By inhibiting these enzymes, Cyclohexylpropyl formate can increase the levels of neurotransmitters in the brain, leading to improved cognitive function and a reduction in symptoms associated with neurological disorders.
Biochemical And Physiological Effects
Cyclohexylpropyl formate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. It has also been shown to have antioxidant properties, which can help protect against oxidative damage and inflammation.
Advantages And Limitations For Lab Experiments
Cyclohexylpropyl formate has several advantages as a research tool, including its ability to target specific enzymes and proteins in the body, its low toxicity, and its ease of synthesis. However, it also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several areas of research that hold promise for the future development of Cyclohexylpropyl formate. These include the development of new drugs for the treatment of neurological disorders, the study of Cyclohexylpropyl formate's potential as an antioxidant and anti-inflammatory agent, and the investigation of its potential use in the food industry as a flavoring agent. Further research is needed to fully understand the potential of Cyclohexylpropyl formate and to develop new applications for this promising compound.
Synthesis Methods
Cyclohexylpropyl formate can be synthesized through a variety of methods, including the reaction of cyclohexylmagnesium bromide with propyl formate, the reaction of cyclohexene with chloroform and propyl formate, and the reaction of cyclohexylcarbinol with propyl formate. These methods have been extensively studied and optimized to produce high yields of pure Cyclohexylpropyl formate.
Scientific Research Applications
Cyclohexylpropyl formate has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. Its unique chemical structure allows it to interact with specific enzymes and proteins in the body, making it a promising candidate for the development of new drugs.
properties
CAS RN |
1129-67-5 |
|---|---|
Product Name |
Cyclohexylpropyl formate |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-cyclohexylpropyl formate |
InChI |
InChI=1S/C10H18O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI Key |
JRZIOSDLPFQFBS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCOC=O |
Canonical SMILES |
C1CCC(CC1)CCCOC=O |
Other CAS RN |
1129-67-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



